3-Bromo-1,6-naphthyridine

Medicinal chemistry Process chemistry Sourcing

Regioselective halogenated building block: The C3-bromo position on the 1,6-naphthyridine scaffold offers predictable reactivity for palladium-catalyzed Suzuki-Miyaura couplings, unlike 5- or 8-bromo regioisomers that may exhibit competing chemoselectivity. Enables focused library synthesis with single-point diversification. Key intermediate for PDE3 inhibitor programs via thiazolo-fused analogs delivering 2- to 9-fold potency enhancement. A validated 2024 enamine cyclization route supports multi-gram scale-up with improved safety and yield consistency. Sourced at ≥97% purity; stored at 2-8°C under dry seal.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 17965-73-0
Cat. No. B1288835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,6-naphthyridine
CAS17965-73-0
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=CN=C21)Br
InChIInChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
InChIKeyWRSZLHTTXPEKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,6-naphthyridine Chemical Properties and Sourcing


3-Bromo-1,6-naphthyridine is a halogenated heteroaromatic building block belonging to the 1,6-naphthyridine isomer class, featuring a bromine atom at the C3 position [1]. With a molecular weight of 209.04 g/mol, a calculated LogP of ~1.8, and a topological polar surface area (TPSA) of 25.8 Ų, this compound serves as a versatile intermediate for palladium-catalyzed cross-couplings and nucleophilic substitutions in medicinal chemistry programs .

Workflow Palladium-catalyzed cross-coupling and nucleophilic substitution intermediate
Selection C3 bromo position supports regioselective aryl/heteroaryl introduction
Use Context 1,6-naphthyridine isomer for medicinal chemistry scaffold diversification

3-Bromo-1,6-naphthyridine Isomer Specificity


The 1,6-naphthyridine scaffold exhibits isomer-dependent electronic distribution and reactivity, meaning that 1,5-, 1,7-, and 1,8-naphthyridines are not interchangeable in structure-activity relationships [1]. Even within the 1,6-naphthyridine family, bromine position at C3 versus C5 or C8 governs regioselectivity in cross-coupling and amination reactions [2][3]. Generic substitution with alternative regioisomers without empirical validation risks failed synthetic routes or altered biological profiles.

Isomer mismatch 1,5-, 1,7-, and 1,8-naphthyridine isomers are not interchangeable in structure-activity relationships
Regiochemistry Bromine at C3 vs C5 or C8 alters cross-coupling and amination regioselectivity
Generic substitution Alternative regioisomers without empirical validation may lead to failed synthetic routes

3-Bromo-1,6-naphthyridine Comparative Evidence


Purity: 3-Bromo vs. 5-Bromo

3-Bromo-1,6-naphthyridine is available at a minimum purity of 97% from multiple vendors , whereas the 5-bromo regioisomer (CAS 68336-81-2) is typically supplied at 95% purity . The 2-percentage-point purity differential reduces the impurity burden in downstream reactions, which is particularly critical in late-stage functionalization where byproduct removal is challenging.

Purity vs. 5-Br
Head-to-head
97% (3-Br) vs. 95% (5-Br)
Reported purity specification difference may reduce downstream purification burden
Vendor-specified, lot-dependent
Medicinal chemistry Process chemistry Sourcing

Amination Reactivity vs. 4-Bromo

In liquid ammonia with potassium amide, both 3-bromo- and 4-bromo-1,6-naphthyridine produce mixtures of 3-amino and 4-amino derivatives [1]. This indicates that the C3 bromine does not confer exclusive regiocontrol; however, the observed product distribution reveals mechanistic insights (involving 3,4-didehydro intermediate formation) that are absent in the 5- and 8-bromo analogs, which do not undergo analogous cine-substitution pathways. Researchers seeking to access 3-amino-1,6-naphthyridine must account for this isomeric mixture formation.

Amination vs. 4-Br
Cross-study
Both yield mixture of 3-amino and 4-amino derivatives
Non-exclusive regioselectivity informs synthetic planning for single-isomer targets
KNH₂/liquid NH₃, −33°C; mechanistic probe context
Nucleophilic substitution Mechanistic studies Synthetic methodology

Lipophilicity vs. 5-Bromo

The calculated XLogP3-AA value for 3-bromo-1,6-naphthyridine is 1.8 [1], whereas the 5-bromo regioisomer exhibits a higher lipophilicity of 2.1 [2]. This ΔLogP of -0.3 log units indicates that the 3-bromo compound is less lipophilic, which can influence membrane permeability and off-target binding in medicinal chemistry campaigns.

Lipophilicity vs. 5-Br
Head-to-head
XLogP3-AA 1.8 (3-Br) vs. 2.1 (5-Br)
Reported lipophilicity difference context for lead optimization ADME assessment
PubChem computed property
Drug design ADME Physicochemical properties

Scalable Synthesis of 3-Bromo-N-alkyl-1,6-naphthyridones

A 2024 ACS Organic Process Research & Development publication details a safe and scalable enamine cyclization method specifically for preparing 3-bromo-N-alkyl-1,6-naphthyridones, avoiding hazardous triazine/alkyl halide reagents and strong exotherms associated with prior routes [1]. No comparable scalable methodology has been reported for 5-bromo or 8-bromo analogs. The method enables multi-gram production of the 3-bromo scaffold for preclinical studies.

Scalable Synthesis
Class-level
Safe, scalable enamine cyclization method reported (2024)
Reported scalable method supports process development and multi-gram supply
5-/8-bromo analogs lack published scalable route
Process chemistry Scale-up Safety

3-Bromo-1,6-naphthyridine Drug Discovery Applications


PDE3 Inhibitor Lead Generation

Researchers targeting cAMP phosphodiesterase III (PDE3) can utilize 3-bromo-1,6-naphthyridin-2(1H)-one as a key intermediate. Conversion to the thiazolo-fused analog has been shown to increase PDE III inhibitory potency by 2- to 9-fold relative to the parent naphthyridinone [1], demonstrating the value of the 3-bromo handle for potency enhancement.

C3-Selective Suzuki Coupling

The C3-bromo substituent serves as a site for palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity. Unlike 5-bromo-1,6-naphthyridine, which may exhibit competing chemo-selectivity in polyhalogenated systems [2], the 3-bromo isomer offers predictable reactivity for focused library synthesis when a single point of diversification is required.

Amination Mechanism Probes

The non-exclusive formation of 3- and 4-amino derivatives upon amination of 3-bromo-1,6-naphthyridine [3] makes this compound a valuable mechanistic probe for cine-substitution and aryne intermediate studies in heteroaromatic systems, providing insight not accessible with 5- or 8-bromo regioisomers.

Scaled N-Alkyl Naphthyridone Production

Process chemistry groups requiring multi-gram quantities of N-alkyl-1,6-naphthyridones can leverage the 2024 enamine cyclization method [4] specifically developed for the 3-bromo scaffold. This validated route reduces safety hazards and improves yield consistency compared to traditional alkylation approaches.

Application
Selection Property
Validation Focus
PDE3 inhibitor scaffold synthesis
C3-bromo handle enables thiazolo-fused derivatization
Reported potency improvement context in PDE3 inhibition studies
C3-selective Suzuki-Miyaura coupling
Predictable mono-functionalization at C3 without competing chemo-selectivity
Aryl/heteroaryl diversity introduction for library synthesis
Cine-substitution mechanistic studies
Non-exclusive 3-/4-amino product distribution
Mechanistic insight into 3,4-didehydro intermediate pathways
Scaled N-alkyl naphthyridone production
Validated enamine cyclization method for 3-bromo scaffold
Process safety and multi-gram supply consistency

Technical Documentation Hub

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